N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine
CAS No.:
Cat. No.: VC20155558
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine -](/images/structure/VC20155558.png)
Specification
Molecular Formula | C11H15N3 |
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Molecular Weight | 189.26 g/mol |
IUPAC Name | N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3 |
Standard InChI Key | AKTOXXFEUZMDCO-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=C2C=C(C=CN2N=C1)C |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine backbone—a bicyclic system combining pyrazole and pyridine rings. Key structural elements include:
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5-Methyl substitution on the pyridine ring, enhancing electronic stabilization .
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Methylene bridge at position 3, linking the heterocycle to an ethylamine side chain.
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Molecular formula: , with a calculated molecular weight of 202.26 g/mol .
The planar aromatic system facilitates π-π stacking interactions, while the ethylamine moiety introduces basicity (predicted pKa ~9.1) and hydrogen-bonding capacity .
Physicochemical Profile
Synthetic Pathways and Optimization
Core Ring Construction
The pyrazolo[1,5-a]pyridine nucleus is typically assembled via cyclocondensation:
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Substrate Preparation: 5-Amino-3-methylpyrazole reacts with α,β-unsaturated carbonyl compounds .
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Cyclization: Acid-catalyzed (e.g., ) intramolecular ring closure at 80–100°C .
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Yield Optimization: Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
Side Chain Functionalization
Key steps for introducing the ethylamine moiety:
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening against 97 human kinases revealed selective activity:
Kinase | IC₅₀ (nM) | Therapeutic Relevance |
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JAK3 | 18 ± 2 | Autoimmune Disorders |
FLT3 | 42 ± 5 | Acute Myeloid Leukemia |
CDK9 | 310 ± 25 | Transcriptional Regulation |
Mechanistic studies using X-ray crystallography (PDB: 7LVH) show competitive binding at the ATP pocket through:
Cellular Effects
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Apoptosis Induction: 72% cell death in Jurkat T-cells at 10 μM.
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Cell Cycle Arrest: G1/S phase blockade in MCF-7 breast cancer cells.
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Cytokine Modulation: 85% reduction in IL-6 production (LPS-stimulated macrophages) .
Pharmacological Applications
Oncology
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Combination Therapy: Synergistic effect with doxorubicin (CI = 0.3 at 1:5 ratio).
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Overcoming Resistance: Restores sensitivity in imatinib-resistant CML cells .
Inflammation
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RA Model Efficacy: 60% reduction in paw swelling (murine collagen-induced arthritis) .
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NF-κB Pathway: Inhibits IκBα phosphorylation (IC₅₀ = 50 nM) .
Neurodegeneration
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Tau Phosphorylation: 40% reduction in P301L transgenic mice .
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Blood-Brain Barrier Penetration: LogBB = 0.7 (in silico prediction) .
ADMET Profiling
Parameter | Result | Implications |
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Hepatic Clearance | 15 mL/min/kg (rat) | Moderate first-pass effect |
Plasma Protein Binding | 92% (human) | Potential drug-drug interactions |
hERG Inhibition | IC₅₀ = 12 μM | Low cardiac risk |
Ames Test | Negative | Non-mutagenic |
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